Cas no 35356-70-8 (methyl 2-acetamidoprop-2-enoate)

Methyl 2-acetamidoprop-2-enoate is a versatile acrylate derivative featuring both ester and acetamide functional groups. Its α,β-unsaturated structure makes it a valuable intermediate in organic synthesis, particularly in Michael additions and polymerizations. The compound's reactivity allows for selective modifications, enabling applications in pharmaceuticals, agrochemicals, and specialty polymers. The methyl ester group enhances solubility in organic solvents, facilitating handling in synthetic workflows. Its stability under standard conditions ensures reliable performance in multi-step reactions. The presence of the acetamide moiety provides a handle for further functionalization, broadening its utility in heterocycle and peptidomimetic synthesis. This compound is particularly useful in controlled radical polymerization due to its conjugated double bond system.
methyl 2-acetamidoprop-2-enoate structure
35356-70-8 structure
Product Name:methyl 2-acetamidoprop-2-enoate
CAS No:35356-70-8
MF:C6H9NO3
MW:143.140561819077
MDL:MFCD00013394
CID:54424
PubChem ID:87562764
Update Time:2025-11-06

methyl 2-acetamidoprop-2-enoate Chemical and Physical Properties

Names and Identifiers

    • Methyl 2-acetamidoacrylate
    • Ac-DL-Dha-OMe~2-Acetamidoacrylic acid methyl ester~N-Acetyldehydroalanine methyl ester
    • 2-Acetamidoacrylic acid methyl ester
    • methyl 2-acetamidoprop-2-enoate
    • 2-Acetamidomethacrylate
    • 2-acetylamino-acrylic acid methyl ester
    • N-acetyldehydroalanine methyl ester
    • Acrylicacid, 2-acetamido-, methyl ester (6CI,7CI)
    • 2-(Acetylamino)-2-propenoic acidmethyl ester
    • 2-Acetylaminoacrylic acid methyl ester
    • Methyl2-(acetylamino)acrylate
    • Methyl2-acetylamino-2-propenoate
    • Methyl a-acetamidoacrylate
    • N-(1-(Methoxycarbonyl)vinyl)acetamide
    • N-(2-Methoxy-1-methylene-2-oxoethyl)acetamide
    • NSC 156878
    • N-Acetyldehydroalanine methylester
    • 2-Propenoic acid, 2-(acetylamino)-, methyl ester
    • GT3ARJ50FG
    • Methyl 2-(acetylamino)acrylate
    • SMWNFFKPVLVOQQ-UHFFFAOYSA-N
    • Ac-DL-Dha-OMe
    • methyl 2-acetaminoacrylate
    • methyl 2-acetylamino-acrylate
    • methyl 2-acetamido-2-propenate
    • METHYL2-ACETAMIDOACRYLATE
    • Methyl 2
    • NS00029836
    • A822752
    • A1304
    • ACRYLIC ACID, 2-ACETAMIDO-, METHYL ESTER
    • SY026506
    • N-acetyl-dehydroalanine methyl ester
    • CS-D1354
    • AM803766
    • Methyl 2-(acetylamino)acrylate #
    • METHYL .ALPHA.-ACETAMIDOACRYLATE
    • NSC156878
    • Methyl 2-acetamidoacrylate, 98%
    • SCHEMBL165865
    • UNII-GT3ARJ50FG
    • METHYL 2-ACETYLAMINO-2-PROPENOATE
    • 2-Acetamidoacrylicacidmethylester
    • AKOS016010362
    • CHEMBL4868054
    • AS-30507
    • NSC-156878
    • EN300-96138
    • 35356-70-8
    • 2-(ACETYLAMINO)-2-PROPENOIC ACID METHYL ESTER
    • DTXSID70188849
    • Methyl .alpha.-acetamido acrylate
    • FT-0610931
    • alpha-Acetamidoacrylic acid, methyl ester
    • MFCD00013394
    • Propenoic acid, 2-acetamido-, methyl(ester)
    • DB-020312
    • methyl alpha-acetamidoacrylate
    • Methyl alpha-acetamido acrylate
    • DTXCID80111340
    • methyl-2-acetamidoacrylate
    • MDL: MFCD00013394
    • Inchi: 1S/C6H9NO3/c1-4(6(9)10-3)7-5(2)8/h1H2,2-3H3,(H,7,8)
    • InChI Key: SMWNFFKPVLVOQQ-UHFFFAOYSA-N
    • SMILES: O(C)C(C(=C)NC(C)=O)=O
    • BRN: 1812208

Computed Properties

  • Exact Mass: 143.05800
  • Monoisotopic Mass: 143.058
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 3
  • Complexity: 174
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 0.1
  • Topological Polar Surface Area: 55.4

Experimental Properties

  • Color/Form: powder
  • Density: 1.3075 (rough estimate)
  • Melting Point: 50.0 to 53.0 deg-C
  • Boiling Point: 104°C/8mmHg(lit.)
  • Flash Point: Degrees Fahrenheit:235.4°F
    Degrees Celsius:113°C
  • Refractive Index: 1.4340 (estimate)
  • PSA: 55.40000
  • LogP: 0.20010
  • Solubility: Not determined

methyl 2-acetamidoprop-2-enoate Security Information

methyl 2-acetamidoprop-2-enoate Customs Data

  • HS CODE:2924199090
  • Customs Data:

    China Customs Code:

    2924199090

    Overview:

    2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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methyl 2-acetamidoprop-2-enoate Production Method

methyl 2-acetamidoprop-2-enoate Suppliers

Amadis Chemical Company Limited
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(CAS:35356-70-8)methyl 2-acetamidoprop-2-enoate
Order Number:A822752
Stock Status:in Stock
Quantity:25g/100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 05:16
Price ($):155.0/485.0
Email:sales@amadischem.com

methyl 2-acetamidoprop-2-enoate Related Literature

Additional information on methyl 2-acetamidoprop-2-enoate

Methyl 2-Acetamidoprop-2-enoate (CAS No. 35356-70-8): A Comprehensive Overview

Methyl 2-acetamidoprop-2-enoate, with the chemical formula C₇H₉NO₃ and CAS number 35356-70-8, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound, characterized by its ester and amide functional groups, has garnered attention due to its versatile applications in synthetic chemistry and potential roles in drug development.

The structure of methyl 2-acetamidoprop-2-enoate consists of a propenoate ester linked to an acetamide moiety. This unique arrangement imparts distinct chemical properties that make it a valuable intermediate in various synthetic pathways. The presence of both electron-withdrawing and electron-donating groups enhances its reactivity, making it a useful building block for more complex molecules.

In recent years, researchers have been exploring the applications of methyl 2-acetamidoprop-2-enoate in the synthesis of bioactive compounds. Its structural features allow for facile modifications, enabling the creation of derivatives with tailored biological activities. For instance, studies have demonstrated its utility in the preparation of novel heterocyclic compounds, which exhibit promising pharmacological properties.

One of the most intriguing aspects of methyl 2-acetamidoprop-2-enoate is its role in the development of agrochemicals. The compound’s ability to serve as a precursor for more complex molecules has been leveraged in the synthesis of herbicides and pesticides. These applications highlight the compound’s importance not only in pharmaceutical research but also in agricultural science.

Recent advancements in green chemistry have also highlighted the significance of methyl 2-acetamidoprop-2-enoate. Researchers have been investigating environmentally friendly synthetic routes to produce this compound, emphasizing the use of sustainable methodologies. These efforts align with global initiatives to reduce the environmental impact of chemical manufacturing processes.

The pharmaceutical industry has shown particular interest in methyl 2-acetamidoprop-2-enoate due to its potential as a drug intermediate. Its structural versatility allows for the synthesis of a wide range of pharmacophores, which are essential components in drug design. For example, derivatives of this compound have been explored as inhibitors of enzymes involved in inflammatory pathways, suggesting their therapeutic potential.

Another area where methyl 2-acetamidoprop-2-enoate has made significant contributions is in materials science. The compound’s unique chemical properties make it suitable for use in polymer synthesis and as a crosslinking agent. Researchers have utilized it to develop novel materials with enhanced mechanical and thermal properties, which could find applications in various industrial sectors.

The synthesis of methyl 2-acetamidoprop-2-enoate involves multi-step organic reactions, often requiring precise control over reaction conditions. Advances in catalytic methods have improved the efficiency and yield of these reactions, making large-scale production more feasible. These developments have not only facilitated research but also opened new possibilities for commercial applications.

From a regulatory perspective, methyl 2-acetamidoprop-2-enoate is subject to standard chemical safety protocols. Its handling requires adherence to good laboratory practices to ensure worker safety and environmental protection. However, due to its non-hazardous nature, it does not fall under stringent regulatory controls associated with hazardous chemicals.

The future prospects for methyl 2-acetamidoprop-2-enoate are promising, with ongoing research uncovering new applications and synthetic strategies. As our understanding of its chemical properties continues to grow, so too will its role in various scientific disciplines. Whether used as a pharmaceutical intermediate or a material science component, this compound remains a cornerstone of modern chemical innovation.

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Amadis Chemical Company Limited
(CAS:35356-70-8)methyl 2-acetamidoprop-2-enoate
A822752
Purity:99%/99%
Quantity:25g/100g
Price ($):155.0/485.0
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